

# Spectroscopic Profile of 3-Oxokauran-17-oic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Oxokauran-17-oic acid

Cat. No.: B15591113

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This technical guide provides a comprehensive overview of the spectroscopic data for the kaurane diterpenoid, **3-Oxokauran-17-oic acid**. While direct experimental spectra for this specific compound are not readily available in the reviewed literature, this document compiles and presents predicted and comparative data based on closely related analogs. This information is intended to serve as a valuable reference for the identification, characterization, and further investigation of this and similar natural products.

## Chemical Structure and Properties

- IUPAC Name: 3-oxo-ent-kauran-17-oic acid
- Chemical Formula:  $C_{20}H_{30}O_3$
- Molecular Weight: 318.45 g/mol
- CAS Number: 151561-88-5
- Natural Source: Isolated from the herbs of *Croton laevigatus*.[\[1\]](#)

## Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3-Oxokauran-17-oic acid**, derived from the analysis of structurally similar kaurane diterpenoids.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **3-Oxokauran-17-oic acid** are based on data reported for methyl ent-17-oxokauran-19-oate and methyl ent-17-oxo-16 $\beta$ -kauran-19-oate. The presence of a ketone at C-3 and a carboxylic acid at C-17 will be the key differentiating features.

Table 1: Predicted  $^{13}\text{C}$  NMR Data for **3-Oxokauran-17-oic acid** (in  $\text{CDCl}_3$ )

Carbon No.	Predicted Chemical Shift ( $\delta$ ) ppm
1	~ 38.9
2	~ 34.0
3	~ 216.0
4	~ 47.5
5	~ 55.0
6	~ 20.5
7	~ 40.0
8	~ 43.0
9	~ 54.0
10	~ 39.0
11	~ 18.0
12	~ 32.0
13	~ 45.0
14	~ 38.0
15	~ 48.0
16	~ 60.0
17	~ 180.0
18	~ 27.0
19	~ 21.0
20	~ 15.0

Table 2: Predicted  $^1\text{H}$  NMR Data for **3-Oxokauran-17-oic acid** (in  $\text{CDCl}_3$ )

Proton	Predicted Chemical Shift (δ) ppm	Multiplicity
H-18	~ 1.15	s
H-19	~ 1.05	s
H-20	~ 0.85	s
H-16	~ 2.50	m

Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

The IR spectrum of **3-Oxokauran-17-oic acid** is expected to show characteristic absorption bands for the carbonyl groups of the ketone and the carboxylic acid, as well as the hydroxyl group of the carboxylic acid.

Table 3: Predicted IR Absorption Bands for **3-Oxokauran-17-oic acid**

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )
O-H stretch (Carboxylic acid)	3300-2500 (broad)
C=O stretch (Ketone)	~ 1710
C=O stretch (Carboxylic acid)	~ 1700
C-O stretch	~ 1250

## Mass Spectrometry (MS)

The mass spectrum of **3-Oxokauran-17-oic acid** is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns are likely to involve the loss of water, carbon monoxide, and cleavage of the diterpene skeleton.

Table 4: Predicted Mass Spectrometry Data for **3-Oxokauran-17-oic acid**

Ion	Predicted m/z
[M] <sup>+</sup>	318.2195
[M-H <sub>2</sub> O] <sup>+</sup>	300.2089
[M-CO] <sup>+</sup>	290.2246
[M-COOH] <sup>+</sup>	273.2218

## Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of kaurane diterpenoids from plant material.

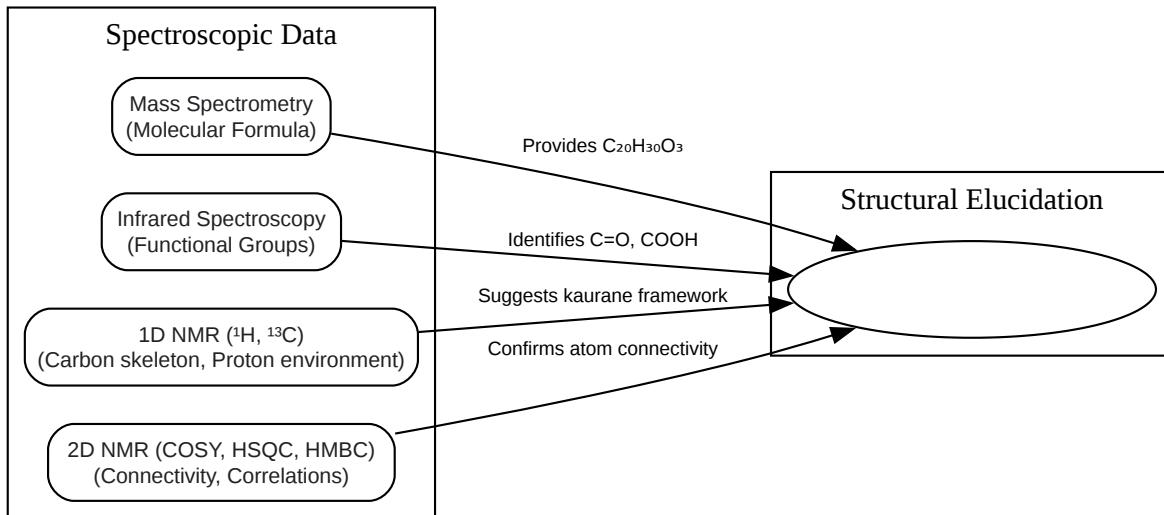
### Isolation and Purification

Caption: General workflow for the isolation of **3-Oxokauran-17-oic acid**.

### Spectroscopic Analysis

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra would be recorded on a Bruker Avance spectrometer (e.g., 400 or 500 MHz for <sup>1</sup>H and 100 or 125 MHz for <sup>13</sup>C) using CDCl<sub>3</sub> as the solvent and TMS as the internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC would be performed to establish the complete structure and assign all proton and carbon signals.
- IR Spectroscopy: The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer, typically using the KBr pellet technique or as a thin film.
- Mass Spectrometry: High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) or fast atom bombardment (FAB) source on a time-of-flight (TOF) or magnetic sector mass spectrometer to determine the exact mass and elemental composition.

## Logical Relationship of Spectroscopic Data Interpretation



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## References

- 1. [file.medchemexpress.eu](http://file.medchemexpress.eu) [file.medchemexpress.eu]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Oxokauran-17-oic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15591113#spectroscopic-data-of-3-oxokauran-17-oic-acid-nmr-ir-ms>

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